N-(but-3-en-1-yl)hydroxylamine hydrochloride
Description
Properties
Molecular Formula |
C4H10ClNO |
|---|---|
Molecular Weight |
123.58 g/mol |
IUPAC Name |
N-but-3-enylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-3-4-5-6;/h2,5-6H,1,3-4H2;1H |
InChI Key |
HGCIBTJATVPDEP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNO.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Coupling of Aldehyde-Derived Oximes
A common industrially viable method involves the reaction of an aldehyde (in this case, but-3-enal or an equivalent) with hydroxylamine hydrochloride to form the corresponding oxime, followed by catalytic hydrogenation to yield the N-substituted hydroxylamine hydrochloride salt.
-
- Mix but-3-enal with hydroxylamine hydrochloride in a suitable solvent such as methanol or ethyl acetate.
- The oxime forms in situ under mild conditions (ambient temperature, atmospheric or slight hydrogen pressure).
- Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) under hydrogen atmosphere (1-4 atm) reduces the oxime to the hydroxylamine.
- The product precipitates as the hydrochloride salt or is isolated by crystallization after solvent removal.
-
- Temperature: 15–30 °C
- Hydrogen pressure: 1.05–4.2 kg/cm²
- Reaction time: 30 minutes to 12 hours depending on scale and catalyst
- Purity: Typically >90% crude purity, can be purified by recrystallization if needed
-
- High conversion efficiency with as low as 0.5 equivalents of hydroxylamine hydrochloride per equivalent of aldehyde
- Simple isolation by filtration or extraction
- Scalable for industrial production
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | But-3-enal + NH2OH·HCl in MeOH/EtOAc | Formation of oxime intermediate |
| 2 | Catalytic hydrogenation under H2 (20 °C, 2 atm) | Reduction to this compound |
| 3 | Filtration, solvent removal, crystallization | Isolation of pure hydrochloride salt |
This method is analogous to the process described in EP0495756B1 for N,N-dihydrocarbylhydroxylamines.
Synthesis via Nitrones and Hydroxylamine Hydrochloride
Another route involves the preparation of a nitrone intermediate followed by reaction with hydroxylamine hydrochloride to yield the N-substituted hydroxylamine salt.
-
- Prepare the nitrone by oxidation of a secondary amine or by condensation of aldehydes with hydroxylamines.
- React the nitrone with hydroxylamine hydrochloride in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE) with methanol as co-solvent.
- The reaction proceeds at room temperature or slightly elevated temperature for several hours.
- The product precipitates and is isolated by filtration and recrystallization.
-
- N-benzylhydroxylamine hydrochloride was synthesized using this method with high yield (~72-73%) and purity (~98.4%) by reacting C-phenyl-N-benzyl nitrone with hydroxylamine hydrochloride in MTBE/methanol mixture.
- Although this example is for N-benzylhydroxylamine hydrochloride, the method is adaptable for N-(but-3-en-1-yl) analogues by substituting the appropriate nitrone.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Preparation of nitrone intermediate | C-phenyl-N-benzyl nitrone analog |
| 2 | Reaction with NH2OH·HCl in MTBE/MeOH | Formation of N-substituted hydroxylamine hydrochloride |
| 3 | Filtration, recrystallization | Pure solid product isolation |
This method benefits from mild conditions and good yields, suitable for scale-up.
One-Pot Synthesis from Amides or Acid Chlorides via Amidoximes
Recent advances have demonstrated one-pot approaches to N-substituted amidoximes, which are closely related to hydroxylamines, starting from amides or acid chlorides.
-
- Condensation of an amine with an acid chloride to form an amide intermediate.
- Activation of the amide with triphenylphosphine and iodine (Ph3P–I2) to form reactive intermediates.
- Treatment with hydroxylamine hydrochloride to yield the N-substituted amidoxime.
- Amidoximes can be further converted to hydroxylamines under reductive conditions if required.
-
- Avoids isolation of intermediates
- Mild reaction conditions
- Applicable to a broad range of N-substituents including alkyl chains like but-3-en-1-yl
Summary Table of Preparation Methods
| Method Type | Starting Material(s) | Key Reagents & Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Reductive coupling of oximes | But-3-enal + NH2OH·HCl | H2 gas, Pd/C catalyst, MeOH, 15–30 °C | >90% crude purity | Scalable, industrially proven |
| Nitrone intermediate approach | Nitrone (from amine + aldehyde) + NH2OH·HCl | MTBE, MeOH, RT, several hours | ~70-75% yield, >98% purity | Mild conditions, adaptable to scale |
| One-pot amidoxime synthesis | Amides or acid chlorides + NH2OH·HCl + Ph3P/I2 | Room temp, mild dehydrating agents | Moderate to good yields | Avoids intermediate isolation |
Detailed Research Outcomes and Notes
The reductive coupling method is well-documented for related N-substituted hydroxylamines and is likely the most straightforward for this compound, offering high yields and purity with relatively simple purification.
The nitrone-based method allows for fine control over reaction conditions and product purity, with successful industrial scale-up reported for analogous compounds.
One-pot amidoxime synthesis methods provide innovative routes that may be adapted for N-(but-3-en-1-yl) derivatives, especially when starting from amide precursors, but may require additional reduction steps to obtain the hydroxylamine hydrochloride form.
Reactive extraction and crystallization steps are crucial in isolating the hydrochloride salt form with high purity, as demonstrated in hydroxylamine hydrochloride preparation patents.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrones.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitrones.
Reduction: Primary amines.
Substitution: N-substituted hydroxylamines.
Scientific Research Applications
N-(but-3-en-1-yl)hydroxylamine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including oximes and hydroxamic acids.
Pharmaceutical Testing: The compound is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.
Biological Studies: It is employed in studies involving the modification of biomolecules and the investigation of enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(but-3-en-1-yl)hydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be utilized in catalytic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(but-3-en-1-yl)hydroxylamine hydrochloride with structurally or functionally related hydroxylamine derivatives and amine hydrochlorides. Key parameters include molecular weight, substituent effects, and applications.
Key Observations:
Substituent Effects :
- Allylic groups (e.g., but-3-en-1-yl) enhance reactivity toward addition or polymerization due to the double bond .
- Aromatic substituents (e.g., benzyl, pentafluorobenzyl) improve solubility in organic solvents and stabilize intermediates via resonance .
- Bulky groups (e.g., tert-butyl) reduce reactivity by steric hindrance but improve thermal stability .
Functional Applications :
- Hydroxylamine hydrochloride itself is a versatile reducing agent and crosslinker .
- N-Benzyl derivatives are common in pharmaceuticals, such as naltrexone-related compounds .
- Fluorinated analogs (e.g., pentafluorobenzyl) are used in high-precision analytical methods .
Stability and Safety: Hydroxylamine derivatives are generally stable as hydrochlorides but may decompose under heat or acidic conditions.
Biological Activity
N-(but-3-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol. This compound is a derivative of hydroxylamine, distinguished by the substitution of the hydroxylamine group with a but-3-en-1-yl group. Its unique structure allows it to exhibit various biological activities, making it a valuable reagent in biochemical research and organic synthesis.
This compound appears as a white to off-white crystalline solid, soluble in water. The synthesis typically involves the reaction of hydroxylamine with but-3-en-1-yl derivatives under controlled conditions, resulting in an efficient production of the compound suitable for multiple applications.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to modify biomolecules and form stable complexes with metal ions. This property positions it as a potential candidate for catalytic processes within biological systems. Below are key areas where this compound demonstrates significant biological activity:
1. Reactivity with Electrophiles
This compound can react with various electrophiles, enhancing its utility in enzyme mechanism studies. Its nucleophilic characteristics allow it to form complexes that may influence biochemical pathways, which is crucial for optimizing its applications in both synthetic and biological contexts.
2. Metal Ion Complexation
The ability of this compound to form stable complexes with metal ions enhances its catalytic potential. Such interactions can lead to increased catalytic activity in enzymatic reactions or other biochemical processes, making it a subject of interest for researchers studying enzyme mechanisms and catalysis.
3. Impact on Microbial Activity
Research has indicated that hydroxylamine derivatives can influence microbial metabolism, particularly in ammonia oxidation processes. For instance, studies have shown that the addition of hydroxylamine can enhance the ammonia oxidizing activity of Nitrosomonas europaea, suggesting that this compound may similarly affect microbial communities involved in nitrogen cycling .
Case Studies and Research Findings
Several studies have explored the biological implications of hydroxylamines, including this compound:
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing N-(but-3-en-1-yl)hydroxylamine hydrochloride in high purity?
- Methodological Answer : The compound can be synthesized via alkylation of hydroxylamine with 3-butenyl halides (e.g., bromide or chloride) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like tetrahydrofuran (THF) is commonly used. Post-synthesis, acidification with HCl yields the hydrochloride salt. Purification via recrystallization or column chromatography is recommended to achieve >95% purity. Reaction efficiency depends on temperature control (0–25°C) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 210–230 nm) is validated for hydroxylamine derivatives. A C18 column and mobile phase of acetonitrile:water (20:80 v/v) with 0.1% trifluoroacetic acid provide optimal resolution. Method validation should follow ICH Q2(R1) guidelines, including linearity (LOQ to 150% concentration, R² ≥0.999), precision (%RSD <2%), and recovery (94–115%) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is hygroscopic and thermally sensitive. Store desiccated at 2–8°C under nitrogen. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies for analogous hydroxylamine salts indicate decomposition onset at ~150°C. Avoid prolonged exposure to light or moisture, which can hydrolyze the enamine bond .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic addition or cycloaddition reactions?
- Methodological Answer : The butenyl group enables Michael addition or Diels-Alder reactions due to electron-deficient double bonds. Kinetic studies using NMR or stopped-flow spectroscopy can track intermediates. For example, in aqueous buffers (pH 7.4), the hydroxylamine moiety acts as a nucleophile, attacking carbonyl carbons with rate constants comparable to hydroxylamine hydrochloride (k ≈ 10⁻³ M⁻¹s⁻¹) .
Q. How can researchers address discrepancies in reducing efficiency when using this compound for metal ion reduction?
- Methodological Answer : In Fe(III)-to-Fe(II) reduction, competing side reactions (e.g., oxidation by dissolved O₂) may lower yield. Substitute with ascorbic acid (0.1 M in pH 4 buffer) for higher selectivity. Validate via spectrophotometric Fe(II)-ferrozine assays (λ = 562 nm). Parallel controls with hydroxylamine alone confirm its role in redox pathways .
Q. What strategies are effective for resolving co-eluting impurities in this compound during HPLC analysis?
- Methodological Answer : Use orthogonal methods:
- Ion-pair chromatography : Add 10 mM heptanesulfonate to the mobile phase.
- LC-MS : Confirm impurities via molecular ion peaks (e.g., m/z for byproducts like N-oxide derivatives).
- Pre-column derivatization : React with dansyl chloride to enhance UV detection specificity .
Q. What structural features differentiate this compound from analogues like N-methylbut-3-en-1-amine hydrochloride?
- Methodological Answer : Comparative X-ray crystallography or DFT calculations highlight:
- The hydroxylamine group (-NH-OH) increases hydrogen-bonding capacity vs. methylamine.
- The butenyl chain’s double bond (C3-C4) confers rigidity, altering π-π stacking in protein binding. Biological assays (e.g., enzyme inhibition) show 10-fold higher potency for hydroxylamine derivatives due to H-bond donor capacity .
Q. How can researchers validate the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Conduct time-resolved fluorescence assays (e.g., for monoamine oxidase inhibition):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
